molecular formula C7H5ClF2O3S B1446700 2,6-Difluoro-3-methoxybenzenesulfonyl chloride CAS No. 1706458-18-5

2,6-Difluoro-3-methoxybenzenesulfonyl chloride

Cat. No.: B1446700
CAS No.: 1706458-18-5
M. Wt: 242.63 g/mol
InChI Key: CMGSWXSQYXKQHV-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S and a molecular weight of 242.63 g/mol . It is characterized by the presence of two fluorine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 2,6-Difluoro-3-methoxybenzenesulfonyl chloride typically involves the reaction of 2,6-difluoro-3-methoxybenzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization.

Chemical Reactions Analysis

2,6-Difluoro-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine or triethylamine for substitution reactions and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

2,6-Difluoro-3-methoxybenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its specific reactivity and the presence of both fluorine and methoxy groups, which can influence its chemical behavior and applications.

Properties

IUPAC Name

2,6-difluoro-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c1-13-5-3-2-4(9)7(6(5)10)14(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGSWXSQYXKQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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